molecular formula C16H12N2OS B2699305 6-Methoxy-2-phenylimidazo[2,1-b][1,3]benzothiazole CAS No. 7025-35-6

6-Methoxy-2-phenylimidazo[2,1-b][1,3]benzothiazole

Numéro de catalogue B2699305
Numéro CAS: 7025-35-6
Poids moléculaire: 280.35
Clé InChI: MFSOQUSERXLGEH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Methoxy-2-phenylimidazo[2,1-b][1,3]benzothiazole is a compound that has been studied for its potential anticancer properties . It belongs to the class of benzothiazole and imidazo[2,1-b][1,3,4]thiadiazole derivatives, which are important pharmacophores and intermediates for making drugs .


Synthesis Analysis

The synthesis of 6-Methoxy-2-phenylimidazo[2,1-b][1,3]benzothiazole involves the creation of benzothiazole-based imidazo[2,1-b][1,3,4]thiadiazole scaffolds . The synthesized compounds were evaluated for their anticancer activity against MCF-7 and A549 cell lines .


Molecular Structure Analysis

The molecular structure of 6-Methoxy-2-phenylimidazo[2,1-b][1,3]benzothiazole is complex, with multiple rings and functional groups . The structure is also available as a 2d Mol file or as a computed 3d SD file .

Applications De Recherche Scientifique

Anticancer Activity

6-Methoxy-2-phenylimidazo[2,1-b][1,3]benzothiazole: and its derivatives have shown promising anticancer potential. Researchers have synthesized novel benzothiazole-based imidazo[2,1-b][1,3,4]thiadiazole scaffolds and evaluated their activity against cancer cell lines. Notably, compounds such as 2-(6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)benzo[d]-thiazole , 2-(6-(4-bromophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)benzo[d]thiazole , and 2-(6-(4-nitrophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)benzo[d]thiazole exhibited potent anticancer activity against MCF-7 and A549 cancer cell lines . These compounds could serve as leads for further drug development.

EGFR (Epidermal Growth Factor Receptor) Targeting

Molecular docking studies revealed that the aforementioned compounds (Vb, Vd, and Vh) had significantly higher binding scores and inhibitory constants than the reference drug erlotinib when tested against the EGFR receptor. This suggests their potential as EGFR-targeted agents, which is crucial in cancer therapy .

Inhibition of Aryl Hydrocarbon Hydroxylase (PB/AHH)

6-Methoxy-2-phenylimidazo[2,1-b][1,3]benzothiazole derivatives have been explored as inhibitors of aryl hydrocarbon hydroxylase (PB/AHH) in hepatic microsomes. This enzyme plays a role in the metabolism of xenobiotics and endogenous compounds .

Aminopyrine N-Demethylase (ADPM) Inhibition

Similar to PB/AHH, these compounds also inhibit aminopyrine N-demethylase (ADPM). Understanding their effects on ADPM can provide insights into drug metabolism and potential drug interactions .

Pharmacophore and Intermediate Synthesis

Benzothiazole and imidazo[2,1-b][1,3,4]thiadiazole derivatives serve as essential pharmacophores and intermediates in drug development. Their versatile chemical structures make them valuable building blocks for creating novel therapeutic agents .

Mécanisme D'action

The mechanism of action of 6-Methoxy-2-phenylimidazo[2,1-b][1,3]benzothiazole in cancer cells involves its interaction with the EGFR receptor . Molecular docking studies showed that the compounds had significantly higher binding scores and inhibitory constants than the reference drug erlotinib .

Orientations Futures

The future directions for the study of 6-Methoxy-2-phenylimidazo[2,1-b][1,3]benzothiazole include further development of the compound as an anticancer agent . The outcomes of the kinase inhibitory assay of these significant hybrids against the tyrosine kinase EGFR strongly corroborated the in vitro anticancer findings and the in silico docking investigations . This suggests that the newly synthesized compounds have the potential as anticancer agents and provided leads for further development .

Propriétés

IUPAC Name

6-methoxy-2-phenylimidazo[2,1-b][1,3]benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2OS/c1-19-12-7-8-14-15(9-12)20-16-17-13(10-18(14)16)11-5-3-2-4-6-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSOQUSERXLGEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N3C=C(N=C3S2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-2-phenylimidazo[2,1-b][1,3]benzothiazole

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.